Cas no 941900-61-4 (5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide)

5-Chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide is a structurally complex small molecule featuring a fused tetrahydroquinoline core functionalized with a furan-2-carbonyl group and a 5-chloro-2-nitrobenzamide moiety. This compound exhibits potential as an intermediate or pharmacophore in medicinal chemistry due to its hybrid heterocyclic architecture, which combines electron-rich (furan) and electron-deficient (nitrobenzamide) components. The chloro and nitro substituents enhance reactivity for further derivatization, while the tetrahydroquinoline scaffold offers rigidity and binding versatility. Its synthetic utility lies in the modular design, enabling exploration of structure-activity relationships in drug discovery, particularly for targets requiring fused bicyclic systems with polar functionality. The compound's stability and solubility profile make it suitable for experimental optimization.
5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide structure
941900-61-4 structure
Product Name:5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide
CAS No:941900-61-4
MF:C21H16ClN3O5
MW:425.821844100952
CID:5513001
Update Time:2025-11-01

5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzamide
    • 5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide
    • Inchi: 1S/C21H16ClN3O5/c22-14-6-8-17(25(28)29)16(11-14)20(26)23-15-7-5-13-3-1-9-24(18(13)12-15)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26)
    • InChI Key: SOOKHMIZXUARRE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2C(C1=CC=CO1)=O)(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O

5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide Pricemore >>

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Additional information on 5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide

5-Chloro-N-1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl-2-Nitrobenzamide (CAS No. 941900-61-4): A Comprehensive Overview

5-Chloro-N-1-(Furan-2-Carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide (CAS No. 941900-61-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzamides and is characterized by its unique structural features, including a chloro-substituted benzene ring, a nitro group, and a tetrahydroquinoline moiety. The presence of these functional groups endows the compound with a range of biological activities and potential therapeutic applications.

The synthesis of 5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled researchers to develop more efficient and scalable routes for the production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced the number of steps and improved the overall yield of the final product.

In terms of its biological activity, 5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

A notable study published in Cancer Research in 2020 demonstrated that 5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide selectively targets and disrupts the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer. This selective targeting not only enhances the therapeutic efficacy but also minimizes potential side effects on normal cells. Additionally, the compound has shown synergistic effects when combined with other anticancer drugs, such as cisplatin and doxorubicin.

Beyond its anticancer properties, 5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide has also been investigated for its anti-inflammatory and antioxidant activities. In vitro studies have revealed that this compound can effectively inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

The pharmacokinetic properties of 5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide have been evaluated in several preclinical models. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life in plasma, which suggests that it could be administered orally with minimal dosing frequency.

To further understand the safety profile of 5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide, extensive toxicological studies have been conducted. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, as with any new drug candidate, ongoing research is necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 5-chloro-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-nitrobenzamide (CAS No. 941900-61-4) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical applications, this compound holds significant promise for advancing the treatment of various diseases.

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